2-Morpholinoethyl methacrylate
Overview
Description
Synthesis Analysis
The synthesis of MEMA involves specific methods to ensure purity and stability. One common method includes the acylation of N-morpholinoethanol with methacrylic acid anhydride or methacryloyl chloride. However, this method can lead to spontaneous polymerization during storage. An alternative, more stable method involves the re-esterification of methyl methacrylate with N-morpholinoethanol, yielding MEMA in 86–88% yield under controlled conditions (Leshina et al., 2018).
Molecular Structure Analysis
The molecular structure of MEMA has been analyzed through various spectroscopic techniques. Its structure is confirmed by spectral and elemental analysis, ensuring the correct functionalization of the methacrylate with the morpholino group. This structural confirmation is vital for the subsequent polymerization and application of MEMA-based polymers (Keskin & Arsu, 2006).
Chemical Reactions and Properties
MEMA undergoes polymerization reactions under various conditions. The polymerization can be initiated by different methods, including photopolymerization, where MEMA shows significant reactivity due to its unique structure. The photoinitiation capability of MEMA-based photoinitiators demonstrates its utility in creating polymers with specific properties for coatings and other applications (Keskin & Arsu, 2006).
Physical Properties Analysis
The physical properties of MEMA and its polymers, such as glass transition temperature and thermal decomposition, are crucial for their application in various fields. These properties are analyzed using techniques like DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis), providing insights into the material's stability and performance under different conditions (Erol et al., 2003).
Chemical Properties Analysis
The chemical properties of MEMA, including its reactivity in polymerization and behavior in chemical reactions, determine its applicability in synthesizing advanced materials. The synthesis and polymerization of novel fluorinated morpholino acrylates and methacrylates have been studied, showing MEMA's versatility in creating materials with specific chemical resistance and properties suitable for a wide range of applications (Guyot, Améduri, & Boutevin, 1995).
Scientific Research Applications
Biocompatible Block Copolymers Synthesis : MEMA is used in the synthesis of biocompatible block copolymers via atom transfer radical polymerization. These copolymers are clinically beneficial in biomedical applications (Ma et al., 2003).
Aqueous Thermo-responsiveness : Morpholine-functional homopolymers and copolymers, including MEMA, exhibit aqueous thermo-responsiveness, making them suitable for controlled polymerization and applications in smart materials (Lessard et al., 2012).
Novel Cationic Diblock Copolymers : MEMA has been used in block copolymerization with other tertiary amine methacrylate comonomers, yielding cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).
Photopolymerization Initiator : MEMA has been explored as a component in photopolymerization initiators, particularly in the polymerization of methyl methacrylate (Ghosh & Pal, 1998).
Monomer Synthesis and Stability : Research has been conducted on the synthesis methods of MEMA and its stability as a monomer, which is crucial for its application in polymerization processes (Leshina et al., 2018).
Investigation in Polymer Chemistry : The photoinitiation capability of MEMA derivatives has been investigated for use in polymer chemistry, particularly with methyl methacrylate and multifunctional monomers (Keskin & Arsu, 2006).
Solution Properties of Homopolymers and Copolymers : The aqueous solution properties of MEMA-based homopolymers and copolymers have been extensively studied, particularly their behavior in acidic, neutral, and basic media, as well as their response to temperature and electrolyte concentration changes (Bütün et al., 2001).
Polymerization Kinetics : The kinetics of polymerization of MEMA and other nitrogen-containing methacrylates have been investigated, providing insights into the behavior of these materials in polymer synthesis (Kockler et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNJOQNLFEAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55972-47-9 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55972-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70184068 | |
Record name | 2-Morpholinoethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethyl methacrylate | |
CAS RN |
2997-88-8 | |
Record name | 2-Morpholinoethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2997-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinoethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Morpholinoethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-morpholinoethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.